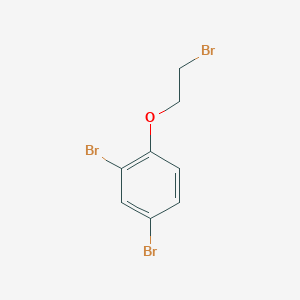

2,4-Dibromo-1-(2-bromoethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dibromo-1-(2-bromoethoxy)benzene is a chemical compound with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da .

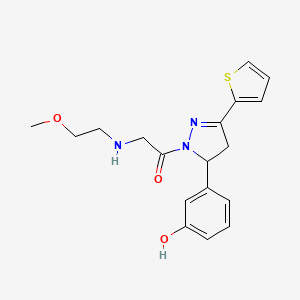

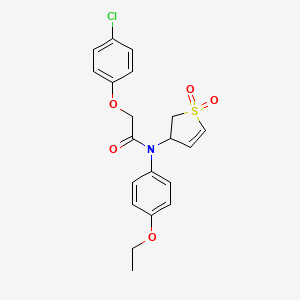

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-1-(2-bromoethoxy)benzene consists of a benzene ring substituted with two bromine atoms and a bromoethoxy group . The exact 3D structure can be viewed using specialized software .Aplicaciones Científicas De Investigación

Synthesis and Polymer Research

2,4-Dibromo-1-(2-bromoethoxy)benzene is a versatile compound used in the synthesis of various polymeric materials. It has been utilized in the synthesis and characterization of comb-like polyphenylenes via Suzuki coupling of polystyrene macromonomers prepared by atom transfer radical polymerization. These materials, characterized by high solubility in common organic solvents at room temperature, are synthesized using a central dibromobenzene ring as a bifunctional initiator, leading to polymers with alternating polystyrene and hexyl side chains. This approach opens avenues for designing polymers with specific properties tailored to applications in coatings, adhesives, and other materials science domains (Cianga & Yagcı, 2002).

Organic Synthesis

The compound plays a critical role in organic synthesis, offering pathways to synthetically valuable dibromobenzenes. These precursors are crucial for various organic transformations, especially those involving the formation of benzynes, which are intermediates in the synthesis of complex organic molecules. Research describes efficient methods for synthesizing dibromobenzene derivatives, demonstrating the compound's utility in constructing diverse organic structures with potential applications in drug discovery and materials science (Diemer, Leroux, & Colobert, 2011).

Environmental Science

In environmental science, the oxidative thermal degradation of related bromophenols has been studied to understand the mechanisms of dioxin formation at high temperatures. Such research is crucial for assessing the environmental impact of brominated flame retardants and their thermal degradation products. The insights gained from these studies help in developing strategies to minimize the formation of toxic byproducts during the disposal and recycling of brominated materials (Evans & Dellinger, 2005).

Crystal Engineering

The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives sheds light on molecular interactions and packing structures in the solid state, offering insights into crystal engineering. The research on these derivatives reveals significant differences in packing interactions, governed by C–Br...π(arene) interactions, C–H...Br hydrogen bonds, and Br...Br interactions. Understanding these interactions is pivotal in the design of molecular materials with desired physical and chemical properties, applicable in electronics, photonics, and pharmaceuticals (Manfroni et al., 2021).

Propiedades

IUPAC Name |

2,4-dibromo-1-(2-bromoethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAWXCGAPUYTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034061 |

Source

|

| Record name | 2,4-Dibromo-1-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-1-(2-bromoethoxy)benzene | |

CAS RN |

76429-66-8 |

Source

|

| Record name | 2,4-Dibromo-1-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2695026.png)

![1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2695028.png)

![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2695029.png)

![tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B2695036.png)

![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695037.png)

![1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2695038.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2695039.png)

![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)